molecular formula C20H13ClN2O5 B298407 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

Katalognummer B298407
Molekulargewicht: 396.8 g/mol
InChI-Schlüssel: ZXEWWXJSZFWEBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione, also known as SU5416, is a synthetic molecule that has gained attention in scientific research due to its potential application in cancer treatment. SU5416 is a member of the benzisoindole family of compounds and is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR).

Wirkmechanismus

The mechanism of action of 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione involves its binding to the ATP-binding site of VEGFR, which prevents the activation of downstream signaling pathways that are necessary for angiogenesis. In addition, 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione is its potent inhibitory activity against VEGFR. This makes it a valuable tool for studying the role of angiogenesis in cancer biology and for testing the efficacy of anti-angiogenic therapies. However, 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Zukünftige Richtungen

There are several potential future directions for research on 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione. One area of interest is the development of more potent and selective inhibitors of VEGFR that can overcome the limitations of 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione. Another area of interest is the investigation of the role of angiogenesis in other diseases, such as cardiovascular disease and inflammatory disorders. Finally, there is a need for further preclinical and clinical studies to evaluate the efficacy and safety of 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione and other anti-angiogenic therapies in cancer treatment.

Synthesemethoden

The synthesis of 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione involves a multi-step process that includes the reaction of 4-chloro-3-nitrobenzaldehyde with 2-methyl-2-butene-1,4-diol to form the corresponding diol intermediate. The diol is then subjected to a series of reactions involving cyclization, oxidation, and reduction to yield the final product, 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has been extensively studied for its potential application in cancer treatment. It acts as a potent inhibitor of VEGFR, which is a key mediator of angiogenesis, the process by which new blood vessels are formed. By inhibiting VEGFR, 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione can disrupt the growth and survival of cancer cells by preventing the formation of new blood vessels that are necessary for tumor growth.

Eigenschaften

Produktname

2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

Molekularformel

C20H13ClN2O5

Molekulargewicht

396.8 g/mol

IUPAC-Name

11-(4-chloro-3-nitrophenyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione

InChI

InChI=1S/C20H13ClN2O5/c21-13-6-5-9(7-14(13)23(27)28)22-19(25)17-12-8-15(24)16(18(17)20(22)26)11-4-2-1-3-10(11)12/h1-7,12,16-18H,8H2

InChI-Schlüssel

ZXEWWXJSZFWEBU-UHFFFAOYSA-N

SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]

Kanonische SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.